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molecular formula C14H15N3O3S B8524800 4-Methoxybenzaldehyde-4-sulfamylphenylhydrazone

4-Methoxybenzaldehyde-4-sulfamylphenylhydrazone

Cat. No. B8524800
M. Wt: 305.35 g/mol
InChI Key: HPHQYYAUZKBYOJ-UHFFFAOYSA-N
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Patent
US07122571B2

Procedure details

A solution of 4-methoxybenzaldehyde (5 mmol) and 4-sulfamylphenyl-hydrazine hydrochloride was to the General Procedure. The title compound, melting point 228–231° C., was obtained in 62% yield.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.Cl.[S:12]([C:16]1[CH:21]=[CH:20][C:19]([NH:22][NH2:23])=[CH:18][CH:17]=1)(=[O:15])(=[O:14])[NH2:13]>>[S:12]([C:16]1[CH:17]=[CH:18][C:19]([NH:22][N:23]=[CH:7][C:6]2[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[CH:20][CH:21]=1)(=[O:15])(=[O:14])[NH2:13] |f:1.2|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.S(N)(=O)(=O)C1=CC=C(C=C1)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=C(C=C1)NN=CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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